molecular formula C16H14N2 B8692356 5-Phenyl-3-(p-tolyl)-1H-pyrazole

5-Phenyl-3-(p-tolyl)-1H-pyrazole

Cat. No.: B8692356
M. Wt: 234.29 g/mol
InChI Key: GRHHDIWOOHIBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-(p-tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-(4-methylphenyl)-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H14N2/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)

InChI Key

GRHHDIWOOHIBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

67.2 parts (0.5 mol) of 4-methylacetophenone and 53 parts (0.5 mol) of benzaldehyde were simultaneously added dropwise at 40° C. to 326.7 parts (2 mol) of 60% strength by weight sulfuric acid. The mixture was stirred at 40° C. for 2 hours and the phases were then separated. The sulfuric acid phase was initially introduced into the reaction flask with 0.5 part (0.0033 mol) of sodium iodide and the organic phase was simultaneously added dropwise at 100° C. in the course of 30 minutes with 25 parts (0.5 mol) of hydrazine hydrate. The mixture was stirred under reflux (114° C.) for 4 hours and then diluted with 250 parts of water. The mixture was neutralized with 477 parts (2.98 mol) of 25% strength by weight sodium hydroxide solution and filtered at room temperature. The filter residue was washed with water and dried. 111.2 parts of 3-phenyl-5-(4-methylphenyl)pyrazole having a purity of 94.7% (HPLC) were obtained, which corresponds to a yield of 90% of theory. M.p.:175° C.
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